



Application Notes and Protocols for CD44 Immunohistochemistry

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Compound of Interest		
Compound Name:	XMD15-44	
Cat. No.:	B15583122	Get Quote

Note: Initial searches for "XMD15-44" did not yield specific results for an antibody or reagent with this designation for immunohistochemistry. Therefore, these application notes and protocols have been generated using the well-characterized and widely used immunohistochemistry target, CD44, as a representative example. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

CD44 is a cell-surface glycoprotein involved in a wide range of cellular processes, including cell-cell and cell-matrix interactions, cell adhesion, and migration.[1] It also plays a crucial role in various signaling pathways that regulate tumor progression and metastasis.[1][2] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of CD44 within tissue samples, providing valuable insights into its biological function in both normal and pathological states.[3][4][5][6]

These application notes provide a detailed protocol for the immunohistochemical staining of CD44 in formalin-fixed, paraffin-embedded (FFPE) tissues, along with information on expected results and troubleshooting.

Data Presentation

Table 1: Recommended Antibody Dilutions and Incubation Times



Antibody Clone	Dilution Range	Incubation Time	Incubation Temperature
IM7 (rat anti-mouse)	1:50 - 1:200	1 hour - overnight	Room Temperature or 4°C
156-3C11	1:50 - 1:100	30-60 minutes	Room Temperature
CD44v3 (mouse anti- human)	10 μg/ml	1 hour	Room Temperature

Note: Optimal dilutions and incubation times should be determined empirically by the end-user.

Table 2: Key Reagents and Materials

Reagent/Material	Specification Specification	Supplier Example
Primary Antibody	Anti-CD44 (IHC validated)	BD Biosciences, R&D Systems
Secondary Antibody	HRP-conjugated anti-rat/mouse	Dako, Vector Laboratories
Antigen Retrieval Solution	Citrate Buffer (pH 6.0)	Novus Biologicals
Blocking Solution	5% Normal Goat Serum in PBS	Invitrogen
Substrate-Chromogen System	DAB (3,3'-Diaminobenzidine)	Vector Laboratories
Counterstain	Hematoxylin	Vector Laboratories
Mounting Medium	Permanent Mounting Medium	VectaMount

Experimental Protocols Immunohistochemistry Staining Protocol for CD44 in FFPE Tissues

This protocol provides a general guideline for the detection of CD44 in formalin-fixed, paraffinembedded tissue sections.

- 1. Deparaffinization and Rehydration:
- Heat slides in an oven at 65°C for 1 hour.

Methodological & Application





- Immerse slides in two changes of xylene for 5 minutes each.
- Hydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 5 minutes each.
- · Rinse with distilled water.
- 2. Antigen Retrieval:
- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the solution to 95-100°C for 20-40 minutes. A rice cooker or water bath can be used.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- 3. Peroxidase Blocking:
- Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
- Rinse slides with wash buffer (e.g., TBS or PBS with 0.05% Tween-20).[5]
- 4. Blocking:
- Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
- 5. Primary Antibody Incubation:
- Dilute the primary anti-CD44 antibody in the blocking solution according to the recommended dilution range (see Table 1).
- Apply the diluted primary antibody to the sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- 6. Secondary Antibody Incubation:
- Wash slides three times with wash buffer for 5 minutes each.
- Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.

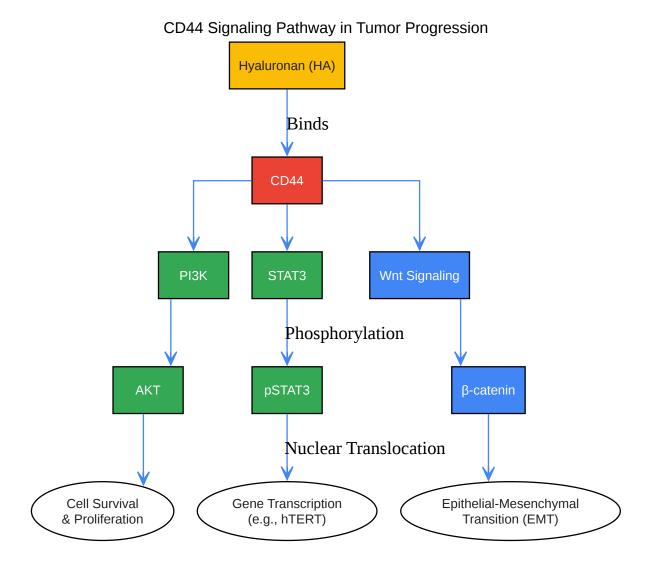


7. Signal Detection:

- Wash slides three times with wash buffer for 5 minutes each.
- Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until a brown precipitate is visible.[7] This typically takes 2-10 minutes.
- Stop the reaction by rinsing with distilled water.
- 8. Counterstaining:
- Counterstain the sections with hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei.[7]
- "Blue" the sections in running tap water or a bluing reagent.
- 9. Dehydration and Mounting:
- Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.
- · Coverslip the slides using a permanent mounting medium.

Visualizations Signaling Pathways and Workflows

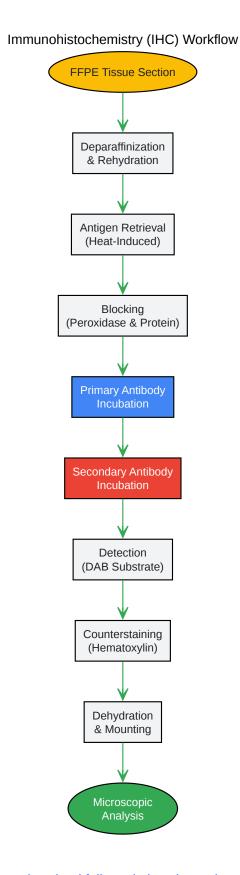




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Caption: CD44 signaling pathways in cancer.





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Caption: General workflow for immunohistochemistry.



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